molecular formula C17H9N3OS B13944682 6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

Cat. No.: B13944682
M. Wt: 303.3 g/mol
InChI Key: DECCFZFJQWUNKN-UHFFFAOYSA-N
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Description

6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating two privileged pharmacophores: a quinoline core and a benzothiazole moiety. The 4-oxo-1,4-dihydroquinoline scaffold is a structure of high research value, notably as a core component in inhibitors targeting essential bacterial enzymes . The benzothiazole ring system is a "magic molecule" known for its diverse pharmacological activities, including documented antimicrobial and antitubercular properties . Researchers are exploring such hybrid compounds for their potential to interact with novel biological targets or to enhance potency through multi-target mechanisms. The specific research applications of this compound are investigational, and it is intended for in vitro analysis to elucidate its mechanism of action and potential biochemical interactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C17H9N3OS

Molecular Weight

303.3 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H9N3OS/c18-8-11-9-19-13-6-5-10(7-12(13)16(11)21)17-20-14-3-1-2-4-15(14)22-17/h1-7,9H,(H,19,21)

InChI Key

DECCFZFJQWUNKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)NC=C(C4=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole or quinoline rings are modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-Nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile

This compound shares the 1,4-dihydro-4-oxo-3-quinolinecarbonitrile backbone but substitutes the benzothiazolyl group at position 6 with a nitro (-NO₂) group. Key differences include:

  • Molecular Weight : The nitro derivative (C₁₀H₅N₃O₃) has a lower molecular weight (~231.17 g/mol) compared to the benzothiazolyl analog (~311.34 g/mol, estimated).
  • Electronic Effects : The electron-withdrawing nitro group may reduce aromaticity and alter solubility compared to the electron-rich benzothiazolyl moiety.

2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

This structurally complex analog (C₂₈H₂₈N₆O₃, MW 496.56 g/mol) includes a hexahydroquinoline framework with multiple substituents, such as a triazolyl group and a benzyloxy-methoxyphenyl chain.

Functional Analogs in Fluorescence

Benzothiazole-containing fluorescent dyes, such as BC15 and Coumarin 6 (BC6) , highlight the role of the benzothiazolyl group in enhancing fluorescence. Key comparisons include:

Compound Core Structure λexem (nm) Concentration Used Application Reference
BC15 (Coumarin derivative) Benzothiazole-Coumarin Not specified 1 mM Neuropathological staining
Coumarin 6 Benzothiazole-Coumarin 458/505 50 µM Fluorescent labeling
Target Compound Benzothiazole-Quinoline Unknown N/A Hypothesized fluorescence

The target compound’s quinoline core may shift excitation/emission wavelengths compared to coumarin-based dyes, but direct spectral data are unavailable.

Pharmacological Potential

Benzothiazole derivatives, such as 2HA-Co and 2HA-Cu (metal complexes), demonstrate anti-cancer activity against pancreatic carcinoma . While the target compound lacks metal coordination sites, its benzothiazolyl group could contribute to DNA intercalation or enzyme inhibition.

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile C₁₇H₉N₃OS (est.) 311.34 6-benzothiazolyl, 3-carbonitrile Fluorescent labeling, drug discovery
6-Nitro-4-oxo-1,4-dihydro-3-quinolinecarbonitrile C₁₀H₅N₃O₃ 231.17 6-nitro, 3-carbonitrile Synthetic intermediate
BC15 C₁₈H₁₃N₃O₄S 367.38 Benzothiazolyl, acetamide Histological staining
2HA-Co (Cobalt complex) C₂₄H₁₈CoN₃O₆S₃ 640.55 Benzothiazolyl, methoxyphenol Anti-cancer therapy

Notes

Contradictions: The target compound’s quinoline core differs from coumarin-based fluorescent dyes (e.g., BC15), which may limit direct functional parallels .

Gaps in Evidence: No explicit data on the target compound’s fluorescence, solubility, or bioactivity are provided, requiring extrapolation from analogs.

Structural Flexibility: Substitution patterns (e.g., benzothiazolyl vs.

Biological Activity

The compound 6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}N2_{2}S1_{1}O1_{1}
  • Molecular Weight : 232.28 g/mol
  • CAS Number : 52980-28-6

This compound features a benzothiazole ring fused with a quinoline structure, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study reported that derivatives of benzothiazole possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed effectiveness comparable to known antibiotics like norfloxacin .

CompoundActivityTarget Organisms
This compoundAntibacterialGram-positive and Gram-negative bacteria
NorfloxacinAntibacterialVarious bacterial strains

Antidiabetic Activity

Another area of interest is the potential antidiabetic activity of this compound. Benzothiazole derivatives have been identified as aldose reductase inhibitors, which play a role in the management of diabetic complications. The inhibition of aldose reductase can prevent sorbitol accumulation in tissues, thereby mitigating diabetic neuropathy and other complications .

The biological activity of This compound is attributed to its ability to interact with various biological targets:

  • Aldose Reductase Inhibition : The compound has shown potential in inhibiting aldose reductase, which is crucial in glucose metabolism. This inhibition helps in reducing the conversion of glucose to sorbitol, thereby preventing osmotic damage in diabetic tissues .
  • Antimicrobial Mechanism : The antibacterial action may involve interference with bacterial DNA synthesis or cell wall integrity, similar to other quinolone-based antibiotics .

Case Studies

Several studies have investigated the biological effects of benzothiazole derivatives:

  • Study on Antimicrobial Effects : A series of experiments demonstrated that compounds with the benzothiazole moiety exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that indicates strong antibacterial properties .
  • Diabetes Management Research : In animal models, benzothiazole derivatives were tested for their efficacy in reducing sorbitol levels in diabetic rats. Results indicated a significant decrease in sorbitol accumulation when treated with these compounds compared to controls .

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